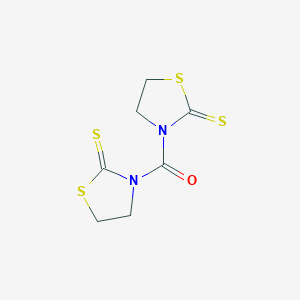
3,3'-Carbonylbis-2-thiazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-Carbonylbis-2-thiazolidinethione is a heterocyclic compound featuring a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Carbonylbis-2-thiazolidinethione typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the product is confirmed through independent synthesis and spectroscopic methods such as IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and scalability. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and environmental sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3,3'-Carbonylbis-2-thiazolidinethione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sulfur and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Aplicaciones Científicas De Investigación
3,3'-Carbonylbis-2-thiazolidinethione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3'-Carbonylbis-2-thiazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: Another thiazolidine derivative with similar structural features but different biological activities.
N-Substituted-2-sulfanylidene-1,3-thiazolidin-4-one: These compounds exhibit a wide range of pharmacological activities, including antibacterial and antioxidant properties.
Uniqueness
3,3'-Carbonylbis-2-thiazolidinethione is unique due to its specific substitution pattern and the presence of two thiazolidine rings. This structural feature enhances its reactivity and potential for diverse applications in various fields .
Propiedades
Número CAS |
135646-84-3 |
|---|---|
Fórmula molecular |
C7H8N2OS4 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
bis(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C7H8N2OS4/c10-5(8-1-3-13-6(8)11)9-2-4-14-7(9)12/h1-4H2 |
Clave InChI |
MYUJTBDPZBTTMC-UHFFFAOYSA-N |
SMILES |
C1CSC(=S)N1C(=O)N2CCSC2=S |
SMILES canónico |
C1CSC(=S)N1C(=O)N2CCSC2=S |
Sinónimos |
3,3'-Carbonylbis-2-thiazolidinethione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















